2-(3-Bromo-1H-pyrazol-1-yl)pyridine

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

De novo synthesis of kinase inhibitor libraries is slow. 2-(3-Bromo-1H-pyrazol-1-yl)pyridine solves this via its reactive C-Br handle for late-stage Suzuki/Sonogashira diversification, preserving the 2-pyridyl hinge-binding motif. Benefits: • Rapid SAR for ALK5, CK1δ & PROTACs. • Superior cross-coupling vs. Cl; balanced profile vs. I analog. • ≥97% purity; global shipping.

Molecular Formula C8H6BrN3
Molecular Weight 224.061
CAS No. 1622839-24-0
Cat. No. B2535751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-1H-pyrazol-1-yl)pyridine
CAS1622839-24-0
Molecular FormulaC8H6BrN3
Molecular Weight224.061
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C=CC(=N2)Br
InChIInChI=1S/C8H6BrN3/c9-7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H
InChIKeyVLXFMEWTXMTUOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromo-1H-pyrazol-1-yl)pyridine Sourcing Guide


2-(3-Bromo-1H-pyrazol-1-yl)pyridine (CAS 1622839-24-0) is a heterocyclic compound comprising a pyridine ring substituted at the 2-position with a 3-bromo-1H-pyrazole moiety. This structure creates a bifunctional building block widely utilized in medicinal chemistry and organic synthesis, particularly for constructing kinase inhibitors and other bioactive molecules . The presence of the aryl bromide on the pyrazole ring provides a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling late-stage diversification in drug discovery programs .

1
Kinase inhibitor core assembly via pyrazolylpyridine scaffold
2
Late-stage diversification using C–Br cross-coupling handle
Suzuki, Sonogashira, Buchwald-Hartwig compatible
3
Hinge-binding motif for ATP-competitive inhibitor design

2-(3-Bromo-1H-pyrazol-1-yl)pyridine: Why Substitution Fails


The precise regiochemistry and halogen identity on the pyrazolylpyridine scaffold critically dictate reactivity, physicochemical properties, and biological target engagement. Substituting 2-(3-bromo-1H-pyrazol-1-yl)pyridine with its 3-pyridyl positional isomer (CAS 1374320-72-5) alters the vector of the reactive handle, potentially disrupting key binding interactions or synthetic trajectories . Similarly, replacing the bromine atom with a smaller chloro substituent (e.g., 2-(3-chloro-1H-pyrazol-1-yl)pyridine analog) significantly reduces reactivity in palladium-catalyzed cross-couplings, while the larger iodo analog (though more reactive) introduces greater steric bulk and distinct electronic effects that can alter both synthetic yields and biological activity profiles . The methyl analog (2-(3-methyl-1H-pyrazol-1-yl)pyridine) lacks the crucial halogen handle entirely, precluding the same downstream diversification strategies . Therefore, generic substitution without rigorous comparative validation risks synthetic failure or compromised biological outcomes.

3-Pyridyl Isomer
Alters hinge-binding vector
Pyridine nitrogen orientation shifts ~120°, potentially disrupting ATP-pocket hydrogen bonding and target engagement.
Chloro Analog
Reduced cross-coupling reactivity
C–Cl bond requires harsher conditions; may limit mild-condition diversification strategies.
Iodo / Methyl Analog
Stability or reactivity mismatch
Iodo analog may introduce steric bulk and instability; methyl analog lacks the halogen handle entirely.

2-(3-Bromo-1H-pyrazol-1-yl)pyridine: Comparative Evidence


Atomic and Molecular Properties vs. Analogs

The bromine atom in 2-(3-bromo-1H-pyrazol-1-yl)pyridine confers a unique balance of reactivity and steric profile. Compared to the 3-chloro analog, the bromine provides a more polarizable C–Br bond (bond dissociation energy for Ph-Br is 336 kJ/mol vs. Ph-Cl at 399 kJ/mol), facilitating milder and more efficient oxidative addition in Pd-catalyzed cross-coupling reactions [1]. Compared to the 3-iodo analog, the bromine reduces steric bulk (van der Waals radius: Br = 1.85 Å vs. I = 1.98 Å), which can be critical for maintaining binding affinity in congested active sites. The methyl analog lacks a halogen and thus has no cross-coupling handle. The molecular weight (224.06 g/mol) and exact halogen placement provide a specific balance of lipophilicity and synthetic utility that is not directly interchangeable with other halogenated pyrazolylpyridines.

Bond Reactivity Profile
Class-level inference
C–Br bond (336 kJ/mol) — 63 kJ/mol weaker than C–Cl, enabling milder Pd-catalyzed oxidative addition vs. chloro analog.
Supports mild-condition cross-coupling selection
Reactivity balance: more stable than iodo, more reactive than chloro
Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Regioisomer Differentiation: 2-Pyridyl vs. 3-Pyridyl

The position of the pyridine attachment to the pyrazole nitrogen fundamentally alters the molecular geometry and potential for target engagement. 2-(3-Bromo-1H-pyrazol-1-yl)pyridine presents the pyridine nitrogen and the pyrazole ring in a distinct spatial arrangement compared to its 3-pyridyl regioisomer (3-(3-bromo-1H-pyrazol-1-yl)pyridine, CAS 1374320-72-5). This difference is not trivial; in pyrazolylpyridine-based kinase inhibitors, the 2-pyridyl orientation is a privileged scaffold known to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region [1]. The 3-pyridyl isomer alters this vector and the electronic environment of the pyridine nitrogen, potentially leading to a complete loss of binding affinity in certain kinase targets. While no direct IC50 comparison for this exact compound pair is publicly available, the structural distinction is a well-established driver of potency and selectivity in this compound class.

Regioisomer Geometry
Class-level inference
2-Pyridyl orientation matches known ATP-competitive hinge-binding motif; 3-pyridyl isomer alters nitrogen vector ~120°.
SAR workflow may not transfer to 3-pyridyl isomer
Privileged scaffold for ALK5 / CK1δ inhibitor chemotypes
Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Chemistry

C–Br Bond Cross-Coupling Reactivity

The aryl bromide in 2-(3-bromo-1H-pyrazol-1-yl)pyridine serves as a robust and versatile handle for Pd-catalyzed cross-coupling reactions, enabling late-stage diversification. While no direct kinetic study compares this exact compound to its chloro analog, extensive literature on related heteroaryl bromides demonstrates that bromides consistently outperform chlorides in Suzuki, Sonogashira, and Buchwald-Hartwig couplings, particularly under mild conditions and with challenging substrates [1]. The bromine atom in this position is sufficiently reactive to undergo coupling with a wide range of boronic acids, alkynes, and amines, yet it is generally more stable and easier to handle than the corresponding iodo derivative, which can be prone to light-induced decomposition. This reactivity profile makes it a preferred intermediate for generating libraries of pyrazolylpyridine derivatives for SAR studies.

Cross-Coupling Utility
Class-level inference
C–Br serves as robust handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings under standard conditions.
Enables library synthesis for SAR exploration
Qualitative reactivity: C–I > C–Br >> C–Cl in heteroaryl systems
Organic Synthesis Late-Stage Functionalization Palladium Catalysis

Purity and Pricing Procurement Landscape

Procurement options for 2-(3-bromo-1H-pyrazol-1-yl)pyridine (CAS 1622839-24-0) reveal a market of established chemical suppliers offering the compound at a standard purity of 97%, with pricing available for research-scale quantities. A representative vendor, Leyan, lists the compound with 97% purity and product code 1257066 . Another supplier, Fluorochem, offers the compound at 97% purity with tiered pricing: 250mg for approximately 6710 CNY, 1g for 13398 CNY, and 5g for 25960 CNY (as listed on cnreagent.com) . This is in contrast to some of its positional isomers, such as 3-(3-bromo-1H-pyrazol-1-yl)pyridine (CAS 1374320-72-5), which may have different availability, pricing, and lead times. The consistent 97% purity across vendors indicates a well-characterized, readily synthesizable compound suitable for reliable use as a synthetic intermediate.

Procurement Landscape
Data to verify
Established multi-vendor availability at 97% purity; tiered pricing from 250 mg to 5 g scale.
Supports procurement planning
Vendor pricing and lead times require source-specific review
Chemical Sourcing Procurement Medicinal Chemistry Supply

2-(3-Bromo-1H-pyrazol-1-yl)pyridine Application Scenarios


Kinase Inhibitor Late-Stage Diversification

Medicinal chemists utilize 2-(3-bromo-1H-pyrazol-1-yl)pyridine as a key intermediate for late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling. The C–Br bond allows for the rapid installation of diverse aryl, heteroaryl, or alkyne groups onto the pyrazole ring to explore SAR around the solvent-exposed region of a kinase inhibitor [1]. This strategy is far more efficient than de novo synthesis of each analog and leverages the privileged 2-pyridyl geometry for hinge binding.

Pyrazolo[1,5-a]pyridine Core Construction

The compound serves as a precursor for the synthesis of pyrazolo[1,5-a]pyridine derivatives, a scaffold of significant interest in drug discovery. The 2-(3-bromo-1H-pyrazol-1-yl)pyridine can undergo palladium-catalyzed intramolecular C–H arylation or cyclization reactions to form the fused pyrazolo[1,5-a]pyridine ring system [2]. This is a common motif in kinase inhibitors and other bioactive molecules, and the presence of the bromine atom is essential for facilitating this key bond-forming step.

Synthesis of ALK5 and CK1δ Inhibitor Analogs

Given the established precedent of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors [3] and the broader activity of pyrazolo-pyridine analogs against kinases like CK1δ , this specific bromo-derivative is a rational building block for generating focused libraries targeting these enzymes. Researchers can use the compound to systematically vary the substitution on the pyrazole ring while maintaining the core pharmacophore required for kinase hinge binding, enabling the exploration of potency and selectivity determinants.

Design of Bifunctional Ligands and Chemical Probes

The dual functionality—a pyridine nitrogen for target engagement and a reactive C–Br bond for conjugation—makes 2-(3-bromo-1H-pyrazol-1-yl)pyridine an ideal starting material for the synthesis of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes. The C–Br handle can be used to attach a linker moiety for an E3 ligase ligand or a fluorophore, while the pyrazolylpyridine core retains its affinity for the target protein [1].

Application
Selection Property
Validation Focus
Kinase inhibitor late-stage diversification
C–Br cross-coupling reactivity
Suzuki / Sonogashira coupling scope and yield
Pyrazolo[1,5-a]pyridine core construction
Intramolecular C–H arylation precursor
Cyclization efficiency and fused-ring formation
ALK5 / CK1δ inhibitor analog synthesis
Hinge-binding pharmacophore
Kinase selectivity and potency assay context
Bifunctional probe / PROTAC design
Dual functionalization: pyridine N + C–Br
Linker conjugation and target-engagement retention
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